REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:11])[CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)Cl>[Br:12][C:10]1[C:5]2[C:6](=[N:7][C:2]([F:1])=[CH:3][CH:4]=2)[N:8]([CH3:11])[CH:9]=1
|
Name
|
|
Quantity
|
257.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=N1)N(C=C2)C
|
Name
|
|
Quantity
|
320.3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3.86 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
TEMPERATURE
|
Details
|
cooling overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 1 L
|
Type
|
CUSTOM
|
Details
|
This is purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 0 to 30% EtOAc in isohexane
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions are evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C2=NC(=CC=C21)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.7 mol | |
AMOUNT: MASS | 391.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |